REACTION_SMILES
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[Br:1][c:2]1[cH:3][cH:4][c:5]([O:6][CH3:7])[c:8]([CH3:9])[cH:10]1.[CH2:25]([c:26]1[cH:27][cH:28][cH:29][cH:30][cH:31]1)[O:32][c:33]1[c:34]([Cl:40])[cH:35][c:36]([Br:39])[cH:37][cH:38]1.[CH2:41]1[NH:42][CH2:43][CH2:44][NH:45][CH2:46]1.[CH3:11][CH2:12][c:13]1[cH:14][cH:15][cH:16][cH:17][c:18]1[N:19]1[CH2:20][CH2:21][NH:22][CH2:23][CH2:24]1>>[N:19]1([c:36]2[cH:35][c:34]([Cl:40])[c:33]([O:32][CH2:25][c:26]3[cH:27][cH:28][cH:29][cH:30][cH:31]3)[cH:38][cH:37]2)[CH2:20][CH2:21][NH:22][CH2:23][CH2:24]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1ccc(Br)cc1C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Clc1cc(Br)ccc1OCc1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CNCCN1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCc1ccccc1N1CCNCC1
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Name
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Type
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product
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Smiles
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Clc1cc(N2CCNCC2)ccc1OCc1ccccc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |